Enhanced Scaffold Polarity and Hydrogen-Bonding Capacity Through the Bridgehead Carbonitrile Motif
The carbonitrile group at the 3‑position of the 2‑oxabicyclo[2.1.1]hexane core provides a hydrogen-bond acceptor (HBA) that is absent in the non‑nitrile comparator 1‑(iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986‑52‑9). Using the SMILES N#CC1OC2(CI)CC1C2 reported by Chemsrc for the target compound , in silico calculation by ACD/Labs Percepta yields a topological polar surface area (tPSA) of approximately 33 Ų, attributable almost entirely to the nitrile‑derived nitrogen (ca. 24 Ų) plus the ring oxygen (ca. 9 Ų) . In contrast, the non‑nitrile comparator 1‑(iodomethyl)-2-oxabicyclo[2.1.1]hexane (C₆H₉IO, MW 224.04 g/mol, CAS 1935986‑52‑9) possesses only the ring‑oxygen contribution, giving a tPSA of approximately 9 Ų . The difference (ΔtPSA ≈ 24 Ų) is large relative to typical medicinal chemistry sensitivity thresholds (ΔtPSA ≥ 10 Ų is routinely associated with altered permeability and off‑target profiles [1]). This difference corresponds to a greater than threefold increase in polar surface area, enabling the target compound to engage additional polar contacts in protein binding sites that the non‑nitrile analog cannot reach, while simultaneously providing a metabolic soft spot for nitrile‑to‑amide or nitrile‑to‑acid bioconversion strategies.
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | tPSA ≈ 33 Ų; HBA count = 2 (ring‑O, nitrile‑N); SMILES N#CC1OC2(CI)CC1C2 |
| Comparator Or Baseline | 1‑(Iodomethyl)-2-oxabicyclo[2.1.1]hexane (CAS 1935986‑52‑9): tPSA ≈ 9 Ų; HBA count = 1 (ring‑O only) |
| Quantified Difference | ΔtPSA ≈ 24 Ų (>3‑fold increase); ΔHBA = +1 hydrogen‑bond acceptor |
| Conditions | In silico calculation (ACD/Labs Percepta module) using SMILES inputs derived from published Chemsrc structural data. |
Why This Matters
A ΔtPSA of 24 Ų and a gained hydrogen-bond acceptor are critical discriminators in binding-site design, as they influence target engagement, selectivity, permeability, and the feasibility of nitrile‑based prodrug strategies that the non‑nitrile analog cannot support.
- [1] Veber, D.F. et al. Molecular properties that influence the oral bioavailability of drug candidates. J. Med. Chem. 45, 2615–2623 (2002). View Source
